molecular formula C11H14ClN5O3 B14753508 (2R,3S,5R)-5-[2-chloro-6-(methylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol

(2R,3S,5R)-5-[2-chloro-6-(methylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol

Cat. No.: B14753508
M. Wt: 299.71 g/mol
InChI Key: YWNUZSLNMHVRBP-RRKCRQDMSA-N
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Description

(2R,3S,5R)-5-[2-chloro-6-(methylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These compounds often have significant biological activity and are used in various therapeutic applications, including antiviral and anticancer treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5R)-5-[2-chloro-6-(methylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol typically involves multiple steps, starting from readily available precursors. The key steps may include:

    Formation of the Purine Base: The purine base can be synthesized through a series of reactions involving chlorination and methylation.

    Glycosylation: The purine base is then attached to a sugar moiety through a glycosylation reaction, forming the nucleoside structure.

    Hydroxymethylation: Introduction of the hydroxymethyl group at the appropriate position on the sugar ring.

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic route, optimizing reaction conditions for higher yield and purity, and ensuring compliance with regulatory standards. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to modify the purine base or the sugar moiety.

    Substitution: The chlorine atom in the purine base can be substituted with other nucleophiles, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield aldehyde or carboxylic acid derivatives, while substitution of the chlorine atom may produce various substituted purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying nucleoside analogs’ reactivity and properties.

Biology

In biological research, nucleoside analogs are often used to study DNA and RNA synthesis, repair, and function. They can be incorporated into nucleic acids, leading to chain termination or mutations, which can help elucidate various biological processes.

Medicine

Nucleoside analogs are widely used in medicine, particularly as antiviral and anticancer agents. They can inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination. In cancer therapy, they can interfere with DNA synthesis in rapidly dividing cells, leading to cell death.

Industry

In the pharmaceutical industry, this compound can be used as an intermediate in the synthesis of therapeutic agents. It may also be used in diagnostic assays and as a research tool in drug development.

Mechanism of Action

The mechanism of action of (2R,3S,5R)-5-[2-chloro-6-(methylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids. Once incorporated, it can cause chain termination or induce mutations, disrupting the normal function of DNA or RNA. This can inhibit viral replication or induce cell death in rapidly dividing cancer cells. The molecular targets and pathways involved include DNA polymerases, RNA polymerases, and various enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A nucleoside analog used as an antiviral agent.

    Zidovudine: A nucleoside analog used in the treatment of HIV.

    Gemcitabine: A nucleoside analog used in cancer therapy.

Uniqueness

(2R,3S,5R)-5-[2-chloro-6-(methylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol is unique due to its specific structure, which may confer distinct biological activity and therapeutic potential. Its chlorine and methylamino groups, along with the hydroxymethyl group on the sugar moiety, may result in unique interactions with biological targets, leading to specific effects not observed with other nucleoside analogs.

Properties

Molecular Formula

C11H14ClN5O3

Molecular Weight

299.71 g/mol

IUPAC Name

(2R,3S,5R)-5-[2-chloro-6-(methylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C11H14ClN5O3/c1-13-9-8-10(16-11(12)15-9)17(4-14-8)7-2-5(19)6(3-18)20-7/h4-7,18-19H,2-3H2,1H3,(H,13,15,16)/t5-,6+,7+/m0/s1

InChI Key

YWNUZSLNMHVRBP-RRKCRQDMSA-N

Isomeric SMILES

CNC1=C2C(=NC(=N1)Cl)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O

Canonical SMILES

CNC1=C2C(=NC(=N1)Cl)N(C=N2)C3CC(C(O3)CO)O

Origin of Product

United States

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